3-Deoxy-d-mannitol
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Overview
Description
(2R,3R,5R)-Hexane-1,2,3,5,6-pentaol is a polyol compound with five hydroxyl groups attached to a six-carbon chain. This compound is known for its chirality, having three stereocenters, which makes it an interesting subject for stereochemical studies. It is used in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-Hexane-1,2,3,5,6-pentaol typically involves the reduction of hexose sugars or their derivatives. One common method is the catalytic hydrogenation of hexose sugars using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the carbonyl group to a hydroxyl group, resulting in the formation of the pentaol.
Industrial Production Methods
Industrial production of (2R,3R,5R)-Hexane-1,2,3,5,6-pentaol often involves biotechnological approaches, such as the fermentation of glucose using specific strains of microorganisms that can produce the desired polyol. This method is advantageous due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5R)-Hexane-1,2,3,5,6-pentaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: Further reduction can lead to the formation of hexane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexane-1,2,3,5,6-pentone, while substitution reactions can produce hexane derivatives with various functional groups.
Scientific Research Applications
(2R,3R,5R)-Hexane-1,2,3,5,6-pentaol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which (2R,3R,5R)-Hexane-1,2,3,5,6-pentaol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-Hexane-1,2,3,4,5-pentaol: Another polyol with a similar structure but different stereochemistry.
(2R,3R,5S)-Hexane-1,2,3,5,6-pentaol: A diastereomer of the compound with different spatial arrangement of the hydroxyl groups.
Uniqueness
(2R,3R,5R)-Hexane-1,2,3,5,6-pentaol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable for stereochemical studies and applications where chirality is crucial.
Properties
IUPAC Name |
hexane-1,2,3,5,6-pentol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-2-4(9)1-5(10)6(11)3-8/h4-11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIACMUVCHMOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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